molecular formula C14H7Cl2NO2S B3127834 S-(5-chloro-1,3-benzoxazol-2-yl) 4-chlorobenzenecarbothioate CAS No. 338750-72-4

S-(5-chloro-1,3-benzoxazol-2-yl) 4-chlorobenzenecarbothioate

Cat. No.: B3127834
CAS No.: 338750-72-4
M. Wt: 324.2 g/mol
InChI Key: DVXOWFGUMAUISF-UHFFFAOYSA-N
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Description

S-(5-chloro-1,3-benzoxazol-2-yl) 4-chlorobenzenecarbothioate is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s structure includes a benzoxazole ring substituted with chlorine atoms, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(5-chloro-1,3-benzoxazol-2-yl) 4-chlorobenzenecarbothioate typically involves the reaction of 5-chloro-1,3-benzoxazole with 4-chlorobenzenecarbothioic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial production methods focus on scalability, cost-effectiveness, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

S-(5-chloro-1,3-benzoxazol-2-yl) 4-chlorobenzenecarbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of S-(5-chloro-1,3-benzoxazol-2-yl) 4-chlorobenzenecarbothioate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • S-(5-chloro-1,3-benzoxazol-2-yl) 2-chlorobenzenecarbothioate
  • S-(5-chloro-1,3-benzoxazol-2-yl) 3-chlorobenzenecarbothioate

Uniqueness

S-(5-chloro-1,3-benzoxazol-2-yl) 4-chlorobenzenecarbothioate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

S-(5-chloro-1,3-benzoxazol-2-yl) 4-chlorobenzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO2S/c15-9-3-1-8(2-4-9)13(18)20-14-17-11-7-10(16)5-6-12(11)19-14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXOWFGUMAUISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)SC2=NC3=C(O2)C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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S-(5-chloro-1,3-benzoxazol-2-yl) 4-chlorobenzenecarbothioate
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S-(5-chloro-1,3-benzoxazol-2-yl) 4-chlorobenzenecarbothioate
Reactant of Route 3
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S-(5-chloro-1,3-benzoxazol-2-yl) 4-chlorobenzenecarbothioate
Reactant of Route 4
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S-(5-chloro-1,3-benzoxazol-2-yl) 4-chlorobenzenecarbothioate

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